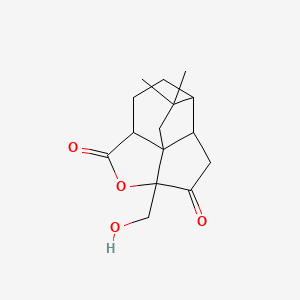

6-Hydroxyisoquadrone

Description

6-Hydroxyisoquadrone (compound 6) is a sesquiterpenoid quadranoid first isolated from terrestrial fungi, including species of Aspergillus . It belongs to the quadrane family, characterized by a bicyclo[3.2.1]octane fused with a cyclopentane moiety (Fig. 1). This compound is biosynthetically derived from (+)-terrecyclic acid A (2) via enzymatic processes involving β-terrecyclene synthase, which catalyzes the formation of the quadrane backbone through cyclization of farnesyl pyrophosphate (FPP) . The hydroxyl group at the C-6 position distinguishes this compound from other quadranoids and contributes to its unique physicochemical and bioactive properties .

Properties

CAS No. |

93078-74-1 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

5-(hydroxymethyl)-12,12-dimethyl-6-oxatetracyclo[6.5.0.01,5.02,11]tridecane-4,7-dione |

InChI |

InChI=1S/C15H20O4/c1-13(2)6-14-9-4-3-8(13)10(14)5-11(17)15(14,7-16)19-12(9)18/h8-10,16H,3-7H2,1-2H3 |

InChI Key |

WUCRGJAHBCTMHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC23C4CCC1C2CC(=O)C3(OC4=O)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquadrone involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the polycyclic core, followed by specific hydroxylation to introduce the hydroxy group at the desired position. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the polycyclic structure .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale synthesis exists, particularly through biotechnological methods involving the fermentation of Aspergillus terreus or other genetically modified microorganisms capable of producing the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyisoquadrone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potential unique biological activities .

Scientific Research Applications

6-Hydroxyisoquadrone has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying complex polycyclic structures and their reactivity.

Mechanism of Action

The mechanism of action of 6-Hydroxyisoquadrone involves its interaction with various molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fungal Quadranoids

The following table summarizes key structural and biosynthetic differences between 6-hydroxyisoquadrone and related fungal quadranoids:

Key Findings :

- Position of Functional Groups : The hydroxyl group at C-6 in this compound enhances its polarity compared to (−)-isoquadrone, which has a ketone at the same position . This difference may influence membrane permeability and bioavailability.

- Biosynthetic Flexibility: β-Terrecyclene synthase facilitates divergent cyclization pathways, explaining the structural diversity among fungal quadranoids .

Marine-Derived Quadrane Analogs

Quadrane scaffolds are also found in soft corals, though with distinct functionalization:

Key Differences :

- Functional Groups: Marine quadranes often feature acetates, ketones, or Michael adducts (e.g., alertenone), unlike fungal derivatives .

- Biological Roles: Marine quadranes are hypothesized to serve as chemical defenses against predators, whereas fungal quadranoids may regulate interspecies competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.